Orlistat L-Methionine
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H51NO5S/c1-4-6-8-10-11-12-13-14-15-17-23(33-28(32)25(29-22-30)19-20-35-3)21-26-24(27(31)34-26)18-16-9-7-5-2/h22-26H,4-21H2,1-3H3,(H,29,30)/t23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJLRPRIZKCSFS-CQJMVLFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858259 | |
| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-methioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356354-38-5 | |
| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-methioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Strategies for Orlistat L Methionine
Stereoselective Synthesis Methodologies for the L-Methionine Moiety Integration
The introduction of the N-formyl-L-methionine side chain is a critical step that defines the final compound. Achieving the correct stereochemistry is paramount and can be approached through several advanced methods.
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic pathway to control the stereochemical outcome of subsequent reactions. wikipedia.org In the context of Orlistat (B1677487) L-Methionine, chiral auxiliaries can be employed to ensure the enantiospecific synthesis of the L-methionine precursor before its formylation and coupling to the Orlistat core. researchgate.net While many total syntheses of standard Orlistat build upon a chiral pool approach starting with materials like L-leucine, a strategy involving chiral auxiliaries would be crucial if constructing the amino acid from simpler precursors.
Approaches popularized by Evans (oxazolidinones) and Helmchen (camphorsultam) are archetypal for controlling stereochemistry in alkylation and other bond-forming reactions. wikipedia.org For instance, an N-acyl oxazolidinone could be used to direct the asymmetric synthesis of the methionine backbone. wikipedia.orgresearchgate.net The auxiliary, by imparting facial bias, guides the approach of electrophiles to an enolate, establishing the desired stereocenter. wikipedia.org After the key stereocenter is set, the auxiliary is cleaved and can be recovered for reuse. wikipedia.org N-formyl amino acid esters are important intermediates in medicinal chemistry and peptide synthesis. researchgate.net
Table 1: Comparison of Common Chiral Auxiliaries
| Chiral Auxiliary | Typical Applications | Removal Conditions | Key Advantages |
| Evans Oxazolidinones | Aldol Reactions, Alkylations | Acidic or basic hydrolysis, Reductive cleavage | High diastereoselectivity, well-studied |
| Camphorsultam | Michael Additions, Diels-Alder, Alkylations | LiAlH₄ reduction, Hydrolysis | High diastereoselectivity, crystalline derivatives aid purification. wikipedia.org |
| Pseudoephedrine | Alkylation of α-amino acids | Mild acidic hydrolysis | Forms crystalline amides, high yields, recoverable auxiliary. wikipedia.org |
Enzymatic synthesis offers a powerful alternative for generating specific stereoisomers with high selectivity under mild conditions. nih.gov For the L-methionine moiety, enzymes such as O-acetyl-l-homoserine sulfhydrolases (OAHS) have demonstrated significant utility. nih.govuni-freiburg.de
Research has shown that ScOAHS from Saccharomyces cerevisiae can catalyze the synthesis of various L-methionine analogues from L-homocysteine and a range of organic thiols. uni-freiburg.de This biocatalytic approach is highly specific for the L-enantiomer, which is essential for the final compound's structure. frontiersin.org The promiscuity of the enzyme allows for the synthesis of diverse analogues, which could be extended to produce N-formyl-L-methionine precursors. nih.govuni-freiburg.de The process is efficient, with conversions reaching up to 75% for certain analogues. uni-freiburg.de This method allows for the production of the required chiral amino acid from readily available starting materials. uni-freiburg.denih.gov
Table 2: Substrate Scope of ScOAHS for L-Methionine Analogue Synthesis
| Thiol Substrate | Product (L-Methionine Analogue) | Conversion (%) |
| Methane-thiol | L-Methionine | 75 |
| Ethane-thiol | L-Ethionine | 65 |
| Propane-1-thiol | L-Propyl-homocysteine | 62 |
| Prop-2-ene-1-thiol | L-Allyl-homocysteine | 55 |
| Butane-1-thiol | L-Butyl-homocysteine | 55 |
| 2-Methyl-propane-1-thiol | L-Isobutyl-homocysteine | 40 |
Data adapted from studies on the enzymatic synthesis of L-methionine analogues. uni-freiburg.de
Chiral Auxiliary Approaches in Formyl-L-Methionine Esterification
Coupling Reactions and Esterification Techniques for Orlistat Scaffolds
The final key step in synthesizing Orlistat L-Methionine is the esterification of the hydroxyl group on the β-lactone core with the N-formyl-L-methionine side chain. researchgate.netgoogle.com
The most common method for coupling the N-formyl amino acid is the Mitsunobu reaction. researchgate.netgoogle.comnih.gov This reaction typically uses a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by the carboxylate of the N-formyl amino acid. google.comnih.gov
While effective, the Mitsunobu reaction generates stoichiometric amounts of by-products (triphenylphosphine oxide and a hydrazine (B178648) derivative) that can complicate purification. nih.gov Research into novel catalytic systems aims to overcome these limitations. Alternative strategies could involve:
Carbodiimide-based coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate direct esterification.
Palladium-catalyzed cross-coupling: While more commonly used for C-C bond formation, certain palladium-catalyzed reactions have been adapted for esterification and could be explored for this specific transformation. escholarship.org
Iron-based catalysts: Environmentally benign and cost-effective iron salts, such as Fe(acac)₃, have been investigated for various coupling reactions and could offer a more sustainable alternative to traditional reagents. organic-chemistry.org
Optimizing reaction conditions is crucial for maximizing the efficiency and selectivity of the esterification step. numberanalytics.com The goal is to achieve the highest possible yield of the desired product while minimizing side reactions and the formation of impurities. numberanalytics.comresearchgate.net Key parameters for optimization in the context of the final coupling step include solvent, temperature, and reactant stoichiometry. numberanalytics.comangolaonline.net
For the Mitsunobu coupling to form Orlistat, syntheses often employ tetrahydrofuran (B95107) (THF) as the solvent and conduct the reaction at reduced temperatures (e.g., 0 °C) before allowing it to warm to room temperature. google.com A patent for Orlistat synthesis specifies dripping the azodicarboxylate into a cooled solution (0 °C) of the β-lactone core, N-formyl-L-leucine, and triphenylphosphine in THF, followed by stirring for approximately 12 hours. google.com This controlled addition and temperature management are vital for preventing side reactions. The final product was obtained with a high HPLC purity of 99.3% and a yield of 89%. google.com
Table 3: Example of Optimized Reaction Conditions for Final Esterification Step
| Parameter | Condition | Purpose | Reference |
| Reagents | β-lactone core, N-formyl amino acid, PPh₃, DIAD | Mitsunobu coupling | google.com |
| Solvent | Tetrahydrofuran (THF) | Solubilizes reactants | google.com |
| Temperature | Cooled to 0 °C, then warmed to room temp. | Control reaction rate, minimize by-products | google.com |
| Reaction Time | ~12 hours | Ensure complete reaction | google.com |
| Yield | 89% | Maximize product formation | google.com |
Investigation of Novel Catalytic Systems for Ester Bond Formation
Characterization of Synthetic Intermediates and By-products (Methodological Focus)
Rigorous characterization of synthetic intermediates and the final product is essential to ensure purity and confirm the correct structure and stereochemistry. europa.eu A multi-technique approach is employed throughout the synthesis of Orlistat and its analogues. google.comnih.gov
Synthetic intermediates are controlled according to strict specifications using validated analytical methods that are chirally selective where necessary. europa.eu Potential impurities can arise from starting materials, incompletely reacted intermediates, or by-products from side reactions. The combined use of several chromatographic systems is effective for detecting all potential organic impurities. europa.eu
Table 4: Analytical Methods for Characterization in Orlistat Synthesis
| Analytical Method | Purpose | Reference |
| High-Performance Liquid Chromatography (HPLC) | Assess purity, quantify product and impurities. Chiral HPLC is used to confirm enantiomeric purity. | google.comeuropa.eunih.gov |
| Gas Chromatography (GC) | Detect and quantify volatile impurities and residual solvents. | europa.eu |
| Thin-Layer Chromatography (TLC) | Monitor reaction progress and for preliminary purity assessment. | europa.eu |
| Mass Spectrometry (MS) | Confirm the molecular weight of intermediates and the final product. | google.com |
| Infrared Spectroscopy (IR) | Identify functional groups (e.g., β-lactone carbonyl, ester, amide) present in the molecule. | google.com |
| Elemental Analysis | Determine the elemental composition (C, H, N, S) to verify the molecular formula. | google.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate the detailed molecular structure and confirm stereochemistry. | nih.gov |
Spectroscopic Methodologies for Elucidating Reaction Pathway Intermediates
The elucidation of the structure of intermediates formed during the synthesis of this compound is critical for optimizing reaction conditions and understanding the transformation mechanism. Spectroscopic techniques are paramount for this purpose, offering non-destructive and highly detailed structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, is a cornerstone technique. ¹H-NMR provides information on the electronic environment of protons in the molecule. For instance, the appearance of a singlet peak around 8.03 ppm can be indicative of the formyl proton (N-CHO) in the N-formyl-L-methionine moiety. mdpi.com The complex multiplets in the aliphatic region correspond to the hexyl and dodecyl side chains. Tracking the shifts and disappearance of signals from starting materials and the appearance of new signals corresponding to the product allows for real-time monitoring of the reaction. The spin-lattice relaxation time (T1) for protons is a key parameter in quantitative NMR (qNMR) to ensure accurate measurement. mdpi.com
Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight of intermediates and the final product. researchgate.netjapsonline.comimpactfactor.org Electrospray ionization (ESI) is a common technique used for these large, thermally labile molecules. The parent ion peak for this compound (C₂₈H₅₁NO₅S) would be expected at an m/z corresponding to its molecular weight of 513.78. pharmaffiliates.com The fragmentation pattern provides further structural confirmation, revealing characteristic losses of side chains or functional groups that help piece together the molecule's structure. For example, in the analysis of the closely related Orlistat, parent/product ion transitions of m/z 496.4→337.31 are monitored. impactfactor.org
Infrared (IR) Spectroscopy complements NMR and MS by identifying specific functional groups present in the molecule. Key vibrational bands would include the ester and β-lactone carbonyl (C=O) stretching frequencies, typically found in the 1700-1850 cm⁻¹ region, and the N-H stretching of the amide group. google.com
Table 1: Key Spectroscopic Data for Characterization of Orlistat-like Structures
| Technique | Feature | Typical Observation | Significance |
|---|---|---|---|
| ¹H-NMR | Formyl Proton (-CHO) | Singlet, ~8.03 ppm | Confirms presence of the N-formyl group. mdpi.com |
| β-Lactone Protons | Signals in the 4.0-5.0 ppm range | Indicates the integrity of the critical β-lactone ring. | |
| Methionine SCH₃ Group | Singlet, ~2.1 ppm | Differentiates the L-Methionine moiety from other amino acids. | |
| ¹³C-NMR | Carbonyl Carbons (C=O) | Resonances >160 ppm | Identifies ester, amide, and lactone functional groups. |
| LC-MS (ESI+) | Parent Ion [M+H]⁺ | m/z 514.8 | Confirms the molecular weight of this compound. impactfactor.orgpharmaffiliates.com |
| Fragmentation | Characteristic losses | Provides structural details of the side chains and core. japsonline.comimpactfactor.org |
| IR | Carbonyl Stretch (C=O) | Strong absorption bands at ~1820 cm⁻¹ (lactone) and ~1740 cm⁻¹ (ester) | Confirms presence of key functional groups. google.com |
Chromatographic Techniques for Monitoring Reaction Progress and Purity
Chromatographic methods are the gold standard for monitoring the progress of the this compound synthesis and for quantifying the purity of the final product. They excel at separating the target compound from starting materials, reagents, intermediates, and potential by-products.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.govnih.gov A reversed-phase HPLC method, typically employing a C18 column, is effective for separating the highly lipophilic this compound from other components. nih.govnih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric acid or trifluoroacetic acid to improve peak shape. nih.govcore.ac.uk Detection is commonly performed using a UV detector at a low wavelength, such as 195-210 nm, where the molecule absorbs light. nih.govnih.govuspnf.com By injecting aliquots of the reaction mixture at various time points, the consumption of reactants and the formation of the product can be tracked quantitatively. For purity analysis, the area of the main product peak is compared to the total area of all peaks in the chromatogram. google.com HPLC methods have been developed to achieve purities of over 99.5%. google.com
Table 2: Example HPLC Conditions for Analysis of Orlistat Analogs
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Nova-Pack C18, 4 µm uspnf.com | Perfectsil® target ODS-3, 5 µm core.ac.uk | Zorbax C18, 5.0 µm impactfactor.org |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (860:140:0.05) uspnf.com | Methanol (B129727):Acetonitrile:TFA (82.5:17.5:0.01) core.ac.uk | Methanol:Acetonitrile:0.1% Formic Acid (80:10:10) impactfactor.org |
| Flow Rate | 1.0 mL/min nih.gov | 0.7 mL/min core.ac.uk | 0.9 mL/min impactfactor.org |
| Detector | UV at 195 nm uspnf.com | UV at 210 nm core.ac.uk | MS/MS impactfactor.org |
| Retention Time | ~6 min nih.gov | ~9 min core.ac.uk | Not Specified |
Gas Chromatography (GC), sometimes coupled with Mass Spectrometry (GC-MS), can also be employed, particularly for the analysis of more volatile impurities or starting materials. europa.euresearchgate.net The high temperatures of the GC injector and column require that the analyte is thermally stable or can be derivatized to enhance its volatility and stability. Given the large size and polar functional groups of this compound, HPLC is generally the more suitable method for direct analysis of the intact molecule.
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress. europa.euarcjournals.org A TLC plate is spotted with the reaction mixture and developed in an appropriate solvent system. Visualizing the spots under UV light or with a staining agent allows for a quick assessment of the presence of starting materials and the formation of the product, guiding the chemist on when to stop the reaction or proceed to the next step.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Orlistat |
| N-formyl-L-leucine |
| N-formyl-L-methionine |
| Acetonitrile |
| Phosphoric acid |
| Trifluoroacetic acid |
| Methanol |
Iii. Analytical Methodologies for Characterization and Quantification of Orlistat L Methionine
Development of Hyphenated Chromatographic Techniques
Hyphenated chromatography, which combines the separation power of chromatography with the detection specificity of techniques like mass spectrometry, is indispensable for analyzing complex pharmaceutical samples.
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the cornerstone for the trace analysis of Orlistat (B1677487) and its related compounds, including Orlistat L-Methionine. technologynetworks.comnih.gov This technique offers unparalleled sensitivity and selectivity, which is crucial for detecting low-level impurities in active pharmaceutical ingredients (APIs) and formulated products. technologynetworks.comrsc.org
Method development typically involves a reversed-phase HPLC system, which separates compounds based on their hydrophobicity. benthamdirect.com For Orlistat and its analogues, a C18 column is commonly employed. japsonline.com A gradient elution using a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous solution with a modifier like formic acid allows for the effective separation of the main compound from its impurities. benthamdirect.comjapsonline.com
The mass spectrometer, often a triple quadrupole or an ion trap, is operated in Multiple Reaction Monitoring (MRM) mode for quantification. japsonline.comimpactfactor.org In this mode, a specific precursor ion of the target analyte is selected and fragmented, and a characteristic product ion is monitored. This process provides a high degree of specificity. For this compound, the precursor ion would correspond to its protonated molecule [M+H]⁺. Due to the presence of the sulfur atom and a different amino acid, its mass-to-charge ratio (m/z) will differ from Orlistat, allowing for clear differentiation. The fragmentation pattern will also be unique, with specific product ions derived from the N-formyl-L-methionine side chain.
The table below illustrates typical parameters for an LC-MS/MS method adapted for the trace analysis of this compound.
| Parameter | Condition |
| LC System | |
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 10 min |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 514.3 (for this compound) |
| Product Ion | Specific fragment (e.g., related to the loss of the side chain) |
| Collision Energy | Optimized for specific fragmentation |
This table presents illustrative data based on typical methods for Orlistat and its analogues.
While this compound itself is not sufficiently volatile for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a vital tool for identifying and quantifying volatile degradants that may form under stress conditions (e.g., heat, hydrolysis). Forced degradation studies are essential to understand a drug's stability profile. gcms.czlcms.cz Potential volatile degradation products could arise from the breakdown of the side chains or the core structure of the molecule.
For analysis, a sample containing the drug substance is subjected to stress, and the volatile components are then extracted, often using headspace techniques, and injected into the GC-MS system. The GC separates the volatile compounds, which are then identified by their mass spectra. While no specific volatile degradants for this compound are documented, analysis would focus on potential small molecules resulting from the cleavage of its ester and amide bonds.
Orlistat possesses multiple chiral centers, leading to the possibility of various stereoisomers. This compound also contains stereocenters, and controlling its stereoisomeric purity is crucial. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry, often providing faster and more efficient separations than HPLC. nih.govchromatographyonline.comwikipedia.org
SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a polar co-solvent like methanol or ethanol. chromatographyonline.com The separation is achieved on a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). nih.gov The low viscosity and high diffusivity of the supercritical mobile phase allow for high flow rates without sacrificing resolution, leading to rapid analyses. chromatographyonline.com
For this compound, an SFC method would be developed to separate it from its potential diastereomers and enantiomer. The selection of the appropriate CSP and the optimization of the mobile phase composition (co-solvent percentage and additives) are critical for achieving baseline resolution. nih.gov The ability to invert the elution order by using a CSP with the opposite chirality is a significant advantage, particularly when analyzing trace enantiomeric impurities. chromatographyonline.com
| Parameter | Condition |
| SFC System | |
| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |
| Mobile Phase | Supercritical CO₂ / Methanol with additive (e.g., Isopropylamine) |
| Composition | Isocratic or Gradient |
| Flow Rate | 3-5 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV or MS |
This table presents illustrative data based on typical methods for chiral separations of pharmaceutical compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradants
Advanced Spectroscopic Characterization Beyond Basic Identification
Beyond routine quantification, advanced spectroscopic techniques are employed for definitive structural elucidation and in-depth characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural confirmation of this compound. mdpi.comnih.gov Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. The chemical shifts, coupling constants, and signal integrations in the ¹H NMR spectrum allow for the verification of the N-formyl-L-methionine side chain's presence, distinguishing it from the leucine (B10760876) side chain of Orlistat. The presence of the sulfur atom in the methionine residue would also induce characteristic chemical shifts in neighboring protons.
Furthermore, advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between atoms, confirming the complete structure and differentiating it from potential isomers. NMR is also instrumental in conformational analysis, studying the molecule's three-dimensional shape in solution, which can influence its biological activity. copernicus.orgacs.org Studies on Orlistat have shown that the conformation of its alkyl tails is important, a principle that would extend to this compound. acs.org
High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), provides the exact mass of a molecule with high accuracy and precision, typically within a few parts per million (ppm). thermofisher.com This capability is definitive in confirming the elemental composition of this compound (C₂₈H₅₁NO₅S) and differentiating it from other related compounds with the same nominal mass.
HRMS is also critical for studying the fragmentation pathways of the molecule. thermofisher.com By inducing fragmentation (e.g., through collision-induced dissociation) and analyzing the exact masses of the resulting product ions, a detailed fragmentation map can be constructed. For this compound, this would involve characterizing the cleavage of the ester bond, the loss of the N-formyl-L-methionine side chain, and other characteristic fragmentations. This detailed information is invaluable for the structural elucidation of unknown impurities and degradants found during analysis. nih.govthermofisher.com
| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |
| [M+H]⁺ | 514.3506 | 514.3502 | -0.8 |
| [M+Na]⁺ | 536.3326 | 536.3321 | -0.9 |
| Fragment 1 | [Value] | [Value] | [Value] |
| Fragment 2 | [Value] | [Value] | [Value] |
This table presents illustrative HRMS data for this compound, demonstrating the principle of exact mass measurement.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for the structural elucidation of this compound by identifying its constituent functional groups.
Infrared (IR) Spectroscopy is a fundamental technique used for the identification of compounds based on the absorption of infrared radiation by specific chemical bonds. The USP monograph for Orlistat confirms its use for identification purposes. uspnf.com For this compound, the IR spectrum would be expected to display a superposition of characteristic absorption bands from both the Orlistat and L-Methionine moieties. Key expected vibrational bands would include the high-frequency stretching of the N-H group from the formyl-methionine portion, the characteristic C=O stretching of the β-lactone ring (a critical feature of the Orlistat core), and the C=O stretching from the newly formed ester linkage and the amide group. uspnf.comidpublications.org
A table of expected vibrational frequencies for this compound is presented below, based on data from its constituent parts.
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique | Reference |
| N-H (Amide) | N-H Stretch | 3300 - 3500 | IR | chemicalbook.com |
| C-H (Alkyl) | C-H Stretch | 2850 - 3000 | IR, Raman | researchgate.net |
| C=O (β-Lactone) | C=O Stretch | ~1820 | IR | researchgate.net |
| C=O (Ester) | C=O Stretch | 1735 - 1750 | IR | researchgate.net |
| C=O (Amide I) | C=O Stretch | 1630 - 1680 | IR | idpublications.org |
| C-O (Ester) | C-O Stretch | 1150 - 1250 | IR | |
| C-S (Thioether) | C-S Stretch | 660 - 690 | Raman | nih.gov |
Method Validation Principles for Quantitative Determination in Complex Matrices
For the quantitative analysis of this compound, particularly in complex research samples, it is crucial to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC). researchgate.netresearchgate.net Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the method is reliable, reproducible, and fit for its intended purpose. pharmacophorejournal.comijlpr.com
Method validation for quantifying Orlistat provides a framework for the analogous validation of this compound.
Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. The method's linearity is typically evaluated over a specified range. For example, a validated visible spectroscopic method for Orlistat demonstrated linearity in the concentration range of 5-15 µg/mL with a correlation coefficient (r²) of 0.9978. pharmacophorejournal.com Another RP-HPLC method for Orlistat was found to be linear over a wider range of 150-600 ppm. ijlpr.com
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed by recovery studies, where a known amount of the analyte is spiked into a blank matrix. For Orlistat, accuracy has been reported with mean recoveries between 98.82% and 102.3%. pharmacophorejournal.com
Precision: Precision measures the degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility. For an Orlistat HPLC method, the relative standard deviation (%RSD) for intra-day and inter-day precision was found to be between 0.052% and 0.598%. researchgate.net
The table below summarizes typical validation parameters from established Orlistat analytical methods, which would serve as benchmarks for a method developed for this compound.
| Parameter | Method | Typical Result | Reference |
| Linearity Range | HPLC | 10-160 µg/mL | researchgate.net |
| Correlation Coefficient (r²) | HPLC | > 0.9999 | researchgate.net |
| Accuracy (% Recovery) | Visible Spectroscopy | 98.82 - 102.3% | pharmacophorejournal.com |
| Precision (%RSD) | HPTLC | < 2.0% | arcjournals.org |
Selectivity/Specificity: The selectivity of an analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods, this is demonstrated by showing that the analyte peak is well-resolved from other peaks and that the peak is pure. ijlpr.com For Orlistat, method specificity is often confirmed by injecting a blank solution and ensuring no interfering peaks appear at the retention time of the analyte. ijlpr.com
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPTLC method for Orlistat, robustness was evaluated by intentionally altering parameters like the mobile phase composition and detection wavelength, with the %RSD for the retardation factor found to be 0.67%. arcjournals.org For a visible spectroscopy method, changing the wavelength and sample volume resulted in %RSD values of 0.613 and 1.71, respectively, demonstrating the method's robustness. pharmacophorejournal.com
Evaluation of Linearity, Accuracy, and Precision
Sample Preparation Techniques for Diverse Chemical Research Applications
Effective sample preparation is critical to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. The choice of technique depends on the sample matrix, analyte concentration, and required throughput.
Liquid-Liquid Extraction (LLE) is a conventional method based on the partitioning of the analyte between two immiscible liquid phases. For Orlistat and its derivatives, LLE has been employed for extraction from biological matrices. japsonline.com For instance, ethyl acetate (B1210297) has been used as the extraction solvent to separate Orlistat from plasma. japsonline.com Given that this compound is more polar than Orlistat due to the amino acid moiety, optimization of an LLE method would involve selecting an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) and adjusting the pH of the aqueous phase to ensure the analyte is in a neutral form to maximize its partitioning into the organic layer.
Solid-Phase Extraction (SPE) offers advantages over LLE, including higher recovery, reduced solvent consumption, and easier automation. researchgate.net SPE involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a small volume of a strong solvent. For this compound, a reversed-phase sorbent (like C18) would likely be effective. The method development would focus on optimizing the conditioning, loading, washing, and elution steps. The wash step is critical to remove matrix interferences without eluting the analyte, while the elution solvent must be strong enough to recover the analyte completely.
Modern analytical chemistry trends favor miniaturized and environmentally friendly sample preparation methods, which are particularly useful for low-volume samples encountered in chemical and biological research. researchgate.net
Solid-Phase Microextraction (SPME): SPME integrates sampling, extraction, and concentration into a single step. A fused-silica fiber coated with a suitable stationary phase is exposed to the sample, and analytes adsorb onto the fiber. The fiber is then transferred to the injection port of a chromatograph for thermal desorption and analysis. nih.gov SPME is highly effective for concentrating volatile and semi-volatile compounds and has been adapted for a wide range of analytes. nih.gov
Electromembrane Extraction (EME): EME is a microextraction technique specifically designed for acidic and basic analytes. It utilizes an electrical potential to drive charged analytes from an aqueous sample, through a thin supported liquid membrane (SLM) of organic solvent, and into an aqueous acceptor solution. umons.ac.be This technique provides high selectivity and pre-concentration. umons.ac.be For this compound, which has both acidic (carboxylate) and basic (amine) functionalities, EME could be a highly selective and efficient extraction method from complex aqueous matrices.
Iv. Computational and Theoretical Studies of Orlistat L Methionine
Molecular Modeling and Conformational Analysis
Molecular modeling is essential for understanding the three-dimensional structure and dynamic nature of a molecular complex. For a hypothetical Orlistat (B1677487) L-Methionine compound, these techniques would provide a foundational understanding of its stability, conformation, and intermolecular interactions.
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules from first principles. arxiv.org These calculations solve approximations of the Schrödinger equation to determine molecular structure, energy, and electron distribution. northwestern.edu For Orlistat L-Methionine, DFT would be used to calculate key electronic parameters that govern its stability and reactivity.
A primary focus would be on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. Furthermore, electron density distributions and electrostatic potential maps would identify the most electron-rich (nucleophilic) and electron-deficient (electrophilic) sites on the complex. This would pinpoint the regions most susceptible to chemical attack, such as the ester carbonyl carbons on the Orlistat molecule. The presence of L-Methionine could modulate the electronic environment of Orlistat through non-covalent interactions, potentially influencing its stability.
Table 1: Key Parameters from Quantum Chemical Calculations
| Parameter | Description | Significance for this compound |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests it is more reactive. |
| Electron Density Distribution | The spatial probability of finding an electron. | Reveals the most electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack. |
| Electrostatic Potential (ESP) Map | A visualization of the electrostatic potential on the molecule's surface. | Highlights regions of positive and negative potential, predicting interaction sites for other polar molecules, including water or enzyme residues. |
| Bonding Energies | The energy required to break a specific chemical bond. | Quantifies the strength of the ester bonds in Orlistat and any non-covalent interactions with L-Methionine, providing insight into stability. |
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. mobt3ath.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of a molecule's dynamic behavior and conformational flexibility in a simulated environment, such as water. mdpi.com
For this compound, MD simulations would explore its vast conformational landscape. Orlistat is a highly flexible molecule, particularly its long hydrocarbon tail, and its specific conformation is crucial for biological activity. acs.org MD studies have shown that the hexyl tail of Orlistat can adopt different conformations, which in turn affects its interaction with enzymes and its subsequent hydrolysis. acs.orgnih.goviu.edu Simulations would reveal how the presence of L-Methionine might influence the preferred conformations of Orlistat through intermolecular forces like hydrogen bonds or van der Waals interactions. These simulations also model solvation effects, showing how water molecules organize around the complex, which is critical for understanding its solubility and the thermodynamics of its interactions.
Prediction of Chemical Reactivity and Degradation Pathways (In Silico)
In silico, or computational, methods are invaluable for predicting the chemical stability of a compound and its likely degradation pathways without the need for extensive laboratory experiments.
Mechanistic Studies of Hydrolytic and Oxidative Degradation
The primary degradation pathway for Orlistat is hydrolysis of its two ester bonds. drugbank.com Computational models can simulate this process by mapping the reaction pathway of a nucleophile (like a water molecule or hydroxide (B78521) ion) attacking the carbonyl carbon of the ester group. This involves calculating the activation energy required to form the tetrahedral intermediate and subsequently break the ester bond.
The presence of L-Methionine introduces another potential degradation pathway: oxidation. The sulfur atom in the methionine side chain is susceptible to oxidation by reactive oxygen species, which could lead to the formation of methionine sulfoxide (B87167) or methionine sulfone derivatives of the complex. Theoretical studies could model these oxidative reactions to predict their likelihood and potential products.
Influence of Substituent Effects on Ester Bond Lability
The reactivity, or lability, of the ester bonds in the Orlistat molecule is influenced by its local chemical environment. The N-formyl-L-leucine residue is attached via an ester bond and plays a role in the molecule's interaction with its target. mdpi.com While L-Methionine would not be directly bonded to the ester groups in a simple salt or co-crystal, its proximity in such a complex could exert an indirect electronic or steric influence. Computational studies can systematically probe these substituent effects. By theoretically modifying parts of the Orlistat structure (e.g., replacing the leucine (B10760876) side chain with other groups) and recalculating electronic properties and activation energies for hydrolysis, researchers can build a quantitative understanding of how structural changes impact the ester bond's stability.
Theoretical Studies of Enzyme-Substrate Interactions (Targeting Orlistat's Mechanism, Not Efficacy)
Orlistat functions by inhibiting lipases, particularly pancreatic lipase (B570770). mdpi.comnih.gov It forms a covalent bond with a critical serine residue (Ser152) in the enzyme's active site, rendering the enzyme inactive. mdpi.comresearchgate.net Computational methods are instrumental in visualizing and understanding this inhibition mechanism at an atomic level. acs.org
Molecular docking is the first step, where computational algorithms predict the most likely binding pose of Orlistat within the lipase active site. mdpi.comnih.gov Studies consistently show that Orlistat's β-lactone ring is positioned near the catalytic Ser152, poised for nucleophilic attack. mdpi.comresearchgate.net
To model the actual chemical reaction of bond formation, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. researchgate.net In QM/MM simulations, the chemically reactive core of the system (the β-lactone ring of Orlistat and the side chain of Ser152) is treated with high-level quantum mechanics to accurately model the bond-breaking and bond-forming events. mobt3ath.com The rest of the protein and the surrounding solvent are treated with more computationally efficient classical molecular mechanics. This provides a detailed, step-by-step view of the covalent inhibition mechanism.
No Publicly Available Research Found on "this compound"
Despite a comprehensive search for scientific literature and data, no specific information was found regarding the chemical compound "this compound." Consequently, the generation of an article focusing on its computational and theoretical studies, as requested, is not possible at this time.
Searches for "this compound" in scholarly databases and scientific repositories did not yield any relevant results pertaining to its synthesis, characterization, or computational analysis. This suggests that "this compound" may be a novel compound not yet described in publicly accessible research, a proprietary molecule not detailed in the open literature, or a hypothetical entity.
The requested article outline focused on highly specific computational chemistry topics, including:
Free Energy Perturbation Methods for Theoretical Binding Affinity Comparisons
Fulfilling these requirements necessitates access to research data from studies that have explicitly investigated "this compound." This would include details on its three-dimensional structure, its interaction with lipase enzymes at an atomic level, and calculations of its binding affinity. Without any foundational research on this specific compound, any attempt to generate the requested content would be speculative and lack the scientific accuracy mandated by the instructions.
For context, computational studies on the well-known parent compound, Orlistat , are numerous. Research has extensively used molecular docking to predict how Orlistat binds to and inhibits pancreatic lipase. acs.orgdovepress.com These studies identify key amino acid residues, such as Ser152, Phe77, and His263, as crucial for the interaction. acs.orgdovepress.com Furthermore, methods like molecular dynamics simulations are employed to understand the stability of the Orlistat-lipase complex. dovepress.com However, this body of research does not mention or allude to an "L-Methionine" derivative.
Given the absence of any data, the creation of an authoritative and scientifically accurate article on "this compound" is unachievable. Further research or clarification on the existence and nature of this specific compound would be required before such an analysis could be conducted.
Lack of Scientific Data on the Degradation of this compound
Following a comprehensive review of available scientific literature, it has been determined that there is a significant absence of specific research on the chemical compound "this compound." Consequently, detailed information regarding its degradation pathways and chemical stability, as requested, is not available in published scientific studies.
Searches for forced degradation studies, including acidic and basic hydrolysis, oxidative stress, photolysis, and thermal degradation of this compound, did not yield any specific results. Furthermore, there is no available data on the identification and structural elucidation of potential degradation products of this specific compound using techniques such as multi-stage mass spectrometry or NMR spectroscopy.
While extensive research exists on the degradation of Orlistat and the amino acid L-Methionine as separate entities, the covalent linkage of these two molecules into "this compound" creates a unique chemical entity. The degradation profile of this new compound cannot be accurately predicted by simply combining the data from its individual components, as the presence of the L-Methionine moiety could significantly influence the stability and degradation pathways of the Orlistat structure, and vice-versa.
For instance, studies on Orlistat show its susceptibility to hydrolysis of its β-lactone ring and ester linkages under acidic and basic conditions. researchgate.netwikipedia.orgbritannica.com It has also been shown to degrade under oxidative and photolytic stress. researchgate.netbritannica.com Separately, L-Methionine is known to be particularly susceptible to oxidation at its sulfur atom, forming methionine sulfoxide and further to methionine sulfone. researchgate.netnih.gov It is also sensitive to acidic conditions. researchgate.net However, without direct experimental investigation on this compound, any discussion of its degradation would be speculative.
Given the strict requirement for scientifically accurate and source-based information focusing solely on "this compound," it is not possible to generate the requested article. The necessary scientific foundation for such an article does not currently exist in the public domain.
V. Degradation Pathways and Chemical Stability Studies of Orlistat L Methionine
Elucidation of Degradation Mechanisms
The elucidation of degradation mechanisms involves identifying the chemical changes that Orlistat (B1677487) L-Methionine undergoes under various stress conditions. The primary focus of these studies is the Orlistat molecule, as its complex structure, particularly the β-lactone ring, is the most reactive and susceptible part of the compound. Forced degradation studies, which expose the drug to harsh conditions like acid, base, oxidation, heat, and light, are instrumental in revealing potential degradation products and pathways. jyoungpharm.org
Studies have consistently shown that Orlistat is particularly vulnerable to hydrolysis, especially in alkaline conditions, which leads to the opening of the β-lactone ring. jyoungpharm.orgdrugbank.com This hydrolytic cleavage renders the drug pharmacologically inactive, as the intact β-lactone ring is essential for its mechanism of action, which involves forming a covalent bond with the active site of gastric and pancreatic lipases. portico.org Degradation is also observed under acidic, neutral, and oxidative conditions, while the molecule shows more stability against photolytic stress. jyoungpharm.org
The degradation of Orlistat, and presumably Orlistat L-Methionine, primarily proceeds via hydrolysis of the β-lactone ester bond. This reaction can be catalyzed by acid or base.
Base-Catalyzed Hydrolysis: Under alkaline conditions (e.g., in the presence of sodium hydroxide), the degradation is prominent. jyoungpharm.org The proposed reaction scheme involves a nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon of the β-lactone ring. This attack leads to a tetrahedral intermediate, followed by the cleavage of the ester bond and ring opening, resulting in the formation of the inactive metabolite M1. drugbank.com
Step 1: A hydroxide ion (OH⁻) performs a nucleophilic attack on the carbonyl carbon of the β-lactone ring of Orlistat.
Step 2: Formation of a transient tetrahedral intermediate.
Step 3: The strained β-lactone ring opens, breaking the acyl-oxygen bond.
Step 4: Protonation of the resulting alkoxide yields the inactive, ring-opened carboxylic acid product (Metabolite M1).
Acid-Catalyzed Hydrolysis: In acidic conditions, the degradation also occurs, albeit typically to a lesser extent than in strong alkaline conditions. jyoungpharm.org The mechanism likely involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Oxidative Degradation: Forced degradation studies using hydrogen peroxide have shown that Orlistat is susceptible to oxidation. jyoungpharm.org While the exact products are complex, the N-formyl-L-leucine side chain and the sulfur atom in the L-Methionine component of the co-crystal could be potential sites for oxidative attack.
The following table summarizes the degradation behavior of Orlistat under various stress conditions as identified in forced degradation studies.
| Stress Condition | Reagent/Method | Observation | Reference |
| Acid Hydrolysis | 0.1N, 0.2N, 0.5N HCl | Degradation observed, concluded by a decrease in absorbance. | jyoungpharm.org |
| Base Hydrolysis | 0.1N, 0.2N NaOH | Significant degradation observed; drug found to be very unstable. | jyoungpharm.org |
| Neutral Hydrolysis | Distilled Water at 70°C | More than 50% degradation was observed within one hour. | jyoungpharm.org |
| Oxidative Degradation | 3% and 30% H₂O₂ | Degradation occurred, leading to the formation of multiple impurities. | jyoungpharm.org |
| Thermal Degradation | 70°C | Degradation observed when heated. | |
| Photolytic Degradation | Sunlight (60,000-70,000 lux) | Found to be stable. | jyoungpharm.org |
Kinetic modeling is used to quantify the rate of drug degradation, which is essential for predicting shelf-life and determining optimal storage conditions. For Orlistat, degradation in alkaline solutions has been demonstrated to follow pseudo-first-order kinetics. jyoungpharm.org
The rate of this degradation can be expressed by the equation: Rate = k[Orlistat] where k is the pseudo-first-order rate constant.
The rate constant's dependence on temperature is described by the Arrhenius equation, which relates the rate constant to the activation energy (Ea) and temperature. While specific kinetic models for this compound are not available, data from Orlistat studies provide a foundational understanding. For instance, a study on the hydrolysis of Orlistat in a sodium hydroxide solution calculated the activation energy, which is the minimum energy required to initiate the degradation reaction.
The table below presents key kinetic parameters derived from stability studies of Orlistat.
| Parameter | Condition | Value | Unit |
| Reaction Order | Alkaline Hydrolysis | Pseudo-first-order | - |
| Correlation Coefficient (Linearity) | UV Spectrophotometry (8-28 µg/ml) | 0.999 | - |
| LOD (Limit of Detection) | UV Spectrophotometry | 0.3444 | µg/ml |
| LOQ (Limit of Quantitation) | UV Spectrophotometry | 1.0740 | µg/ml |
These kinetic models underscore the importance of controlling factors like pH and temperature to maintain the stability of Orlistat-containing products. The data suggests that storage in a dry place, protected from high temperatures, is crucial to prevent the hydrolytic degradation of the β-lactone ring. europa.eu
Vi. Research on Impurity Profiling and Control Strategies Academic Perspective
Methodologies for Impurity Profiling in Active Pharmaceutical Ingredients and Intermediates
Impurity profiling is the systematic process of identifying and quantifying all potential and actual impurities in an API. This involves a suite of analytical techniques capable of detecting substances at very low concentrations.
Non-targeted screening is essential for the discovery of previously unknown or unexpected impurities that may arise from new synthetic routes, changes in raw materials, or degradation pathways. The primary challenge is to detect and identify compounds without pre-existing reference standards.
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), particularly with high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF) or Orbitrap analyzers, is a cornerstone of non-targeted screening. frontiersin.org These techniques provide accurate mass measurements, which allow for the determination of elemental compositions for unknown peaks. Subsequent fragmentation analysis (MS/MS) helps in elucidating the structure of these novel impurities. japsonline.com For instance, UPLC-MS/MS has been effectively used to screen for related substances in Orlistat (B1677487), providing the sensitivity and resolution needed to detect trace-level compounds. arcjournals.org The general workflow involves comparing the impurity profiles of different batches or stressed samples against a reference batch to pinpoint new or elevated impurities, which are then subjected to structural elucidation.
Once impurities are identified, specific and validated analytical methods are required for their routine quantification. For Orlistat and its related substances, High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely employed technique. eurasianjournals.comnih.gov
Academic studies focus on developing stability-indicating methods that can separate the API from all known impurities and degradation products. core.ac.uk These methods must be validated for specificity, linearity, accuracy, precision, and robustness according to regulatory guidelines. For example, a stability-indicating HPLC method for Orlistat utilized a C18 column with a mobile phase of methanol (B129727), acetonitrile (B52724), and trifluoroacetic acid, achieving separation of the parent drug from products of forced degradation. core.ac.uk The United States Pharmacopeia (USP) details specific LC methods for controlling various Orlistat-related compounds, including limits for known and unknown impurities. uspnf.com
The table below summarizes typical chromatographic conditions developed for the analysis of Orlistat and its impurities.
| Parameter | Method 1 (Assay) nih.gov | Method 2 (Impurity Quantification) core.ac.uk | Method 3 (USP) uspnf.com |
| Column | C18 | Perfectsil® target ODS-3, 5 µm | L7 packing, 5-µm |
| Mobile Phase | 0.1% Orthophosphoric Acid: Acetonitrile (10:90) | Methanol:Acetonitrile:Trifluoroacetic Acid (82.5:17.5:0.01) | Methanol:Water (830:170) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | 0.6 mL/min |
| Detection | UV at 205 nm | UV at 210 nm | UV at 205 nm |
| Purpose | Quantification of Orlistat | Stability-indicating assay and impurity determination | Quantification of specific related compounds |
Non-Targeted Screening Approaches for Unknown Impurities
Strategies for Isolation and Purification of Trace Impurities
The isolation of trace impurities is a critical step for their definitive structural identification (e.g., by NMR) and for the generation of reference standards needed for quantitative analysis.
Preparative HPLC is a powerful tool for isolating impurities that are structurally similar to the API and therefore difficult to separate by other means. kromasil.com Research has demonstrated the successful use of preparative reversed-phase HPLC (RP-HPLC) to purify crude Orlistat to a purity of 99.8% while isolating individual impurities. researchgate.net This process often involves scaling up an analytical HPLC method. Key parameters such as mobile phase composition, column loading, and flow rate are optimized to maximize throughput and purity. researchgate.net A study detailed the use of a C18 column with a methanol-water mobile phase to achieve this high level of purity, demonstrating that preparative HPLC is an efficient technique for obtaining reference standards of Orlistat impurities. researchgate.net
Crystallization is a fundamental and cost-effective technique for purifying APIs and removing impurities. The process relies on the differential solubility of the API and its impurities in a given solvent system. A patented method for Orlistat purification involves dissolving the crude product in a mixed solvent system of a medium polarity solvent and water, followed by cooling crystallization. google.com This process can be repeated (recrystallization) until the desired purity, often exceeding 98%, is achieved. google.com Crystallization is also frequently used as a final polishing step after chromatographic purification to obtain the solid-state reference standard and remove any contaminants from the chromatography process itself. researchgate.net
Preparative Chromatography Techniques for Reference Standard Generation
Academic Approaches to Understanding Impurity Formation during Synthesis and Storage
A thorough understanding of how and when impurities are formed is crucial for developing effective control strategies. Academic research in this area often involves a combination of synthetic chemistry, mechanistic studies, and forced degradation experiments.
Impurities can originate from the synthetic process (e.g., unreacted starting materials, intermediates, by-products) or from the degradation of the API during storage. The synthesis of a complex molecule like Orlistat involves multiple steps, each presenting an opportunity for impurity formation. For example, the stereospecific synthesis requires careful control to minimize the formation of diastereomers, such as the SSRR impurity, which requires specific analytical methods for its control. acs.orgresearchgate.net
Forced degradation (or stress testing) studies are a key academic and regulatory requirement. In these studies, the API is exposed to harsh conditions, including acid and base hydrolysis, oxidation, heat, and light, to accelerate the formation of degradation products. core.ac.ukjyoungpharm.org Studies on Orlistat have shown that it is susceptible to degradation under acidic, alkaline, and neutral hydrolytic conditions, leading to the formation of the hydrolyzed β-lactone ring product (an open-ring amide). core.ac.ukjyoungpharm.org The degradation products are then identified and quantified, providing insight into the drug's intrinsic stability and helping to establish appropriate storage conditions and shelf-life. europa.eu
The table below summarizes findings from stress degradation studies on Orlistat.
| Stress Condition | Observation | Primary Degradation Pathway |
| Acid Hydrolysis | Significant degradation observed. core.ac.ukjyoungpharm.org | Hydrolysis of the β-lactone ring. |
| Alkaline Hydrolysis | Significant degradation observed. core.ac.ukjyoungpharm.org | Hydrolysis of the β-lactone ring. |
| Neutral Hydrolysis | Degradation observed upon refluxing in water. core.ac.uk | Hydrolysis of the β-lactone ring. |
| Oxidative (H₂O₂) | Relatively stable, with some degradation. core.ac.uk | Oxidation of susceptible moieties. |
| Photolytic | Found to be stable. jyoungpharm.org | No significant degradation pathway under light. |
Impact of Reagent Purity and Reaction Conditions on Impurity Generation
The formation of impurities in products like Orlistat L-Methionine is highly dependent on the quality of the starting materials and the specific conditions of the chemical synthesis process. Impurities can arise from the reagents themselves or be generated as by-products during the reaction.
Research Findings:
Source of Impurities: Impurities related to Orlistat can originate from several sources, including unreacted starting materials, synthetic intermediates, by-products from unintended side reactions, and residual solvents. Similarly, impurities in L-Methionine are often by-products from its synthesis, as well as products from oxidation and dimerization. clearsynth.com
Reaction Conditions: The synthesis of Orlistat involves multiple steps where temperature and reagents must be carefully controlled. For example, certain processes for creating the formyl group on the leucine (B10760876) moiety can lead to specific by-products if not optimized. google.com The mechanical and thermal stress during manufacturing processes like granulation can also lead to the degradation of Orlistat and the formation of impurities. google.com
Key Impurity Types:
From Orlistat: Common impurities include various isomers, products of hydrolysis such as the opened β-lactone ring (often called delactone orlistat or Orlistat open ring isomers), and other related compounds. kmpharma.ingoogle.com Forced degradation studies confirm that Orlistat is susceptible to degradation under acidic, alkaline, and oxidative conditions, leading to a variety of degradation products. core.ac.ukresearchbib.com
From L-Methionine: The most frequent impurities found in L-Methionine are its oxidation product, methionine sulfoxide (B87167), and dimers. mdpi.com The sulfur atom in methionine is particularly susceptible to oxidation. viamedica.plnih.gov
The following table summarizes potential impurities that could arise based on the known impurities of Orlistat and L-Methionine.
| Impurity Type | Potential Specific Impurity Name | Likely Origin | Reference |
|---|---|---|---|
| Process-Related (Orlistat) | Orlistat Isomers (e.g., (S,S,R,R)-Orlistat) | Incomplete stereochemical control during synthesis | kmpharma.ingoogle.com |
| Process-Related (Orlistat) | Unreacted Intermediates/By-products | Inefficient purification or side reactions | |
| Degradation (Orlistat) | Orlistat Open Ring / Delactone Orlistat | Hydrolysis of the β-lactone ring under acidic or alkaline conditions | google.com |
| Degradation (Orlistat) | 2-Hexyl-3,5-dihydroxyhexadecanoic acid | Hydrolytic degradation | google.comcaymanchem.com |
| Process/Degradation (L-Methionine) | Methionine Sulfoxide | Oxidation of the sulfur atom in L-Methionine | mdpi.comviamedica.pl |
| Process/Degradation (L-Methionine) | Methionine Dimers | Dimerization side-reaction during synthesis or storage | mdpi.com |
Influence of Storage Conditions on Long-Term Chemical Stability
The long-term chemical stability of this compound is dictated by its susceptibility to environmental factors such as temperature, humidity, and light. The inherent instabilities of the Orlistat and L-Methionine structures are the primary drivers of degradation during storage.
Research Findings:
Orlistat Stability: Orlistat is sensitive to both heat and moisture. google.comgoogle.com Its low melting point of approximately 44°C makes it prone to thermal degradation if stored at elevated temperatures (above 35-40°C). google.comgoogle.com The β-lactone ring is the most reactive part of the molecule and is susceptible to hydrolysis, which can be accelerated by humid conditions and non-neutral pH. core.ac.ukcaymanchem.com While stable under dry heat and photolytic conditions in its solid form, it shows significant decomposition in solution when exposed to light. core.ac.uk For optimal long-term stability, Orlistat active substance is stored in sealed drums under a nitrogen atmosphere at temperatures below 25-30°C. europa.eu
L-Methionine Stability: L-Methionine is generally stable under normal ambient conditions but is highly susceptible to oxidation, especially in the presence of reactive oxygen species, which converts it to methionine sulfoxide. viamedica.plnih.gov This oxidation can occur during storage if the material is exposed to air. mdpi.com It can also degrade to form various volatile sulfur compounds. asm.orgnih.govnih.gov
Inferred Stability of this compound: Based on its components, this compound would be vulnerable to both hydrolysis of the Orlistat-derived β-lactone ring and oxidation of the L-Methionine-derived sulfur atom. Therefore, long-term storage would require protection from humidity, excessive heat, and oxygen. Storage at controlled, cool temperatures (e.g., 2-8°C) in a dry, inert atmosphere would be advisable to minimize degradation. kmpharma.insigmaaldrich.com
The following table summarizes the expected impact of various storage conditions on the stability of a compound like this compound, based on data from its constituent molecules.
| Condition | Potential Impact on this compound | Primary Degradation Pathway | Reference |
|---|---|---|---|
| Elevated Temperature (>35°C) | High risk of degradation | Thermal degradation and hydrolysis of the β-lactone ring (Orlistat moiety) | core.ac.ukgoogle.comgoogle.com |
| High Humidity | High risk of degradation | Hydrolysis of the β-lactone ring (Orlistat moiety) | google.comgoogle.com |
| Exposure to Oxygen/Air | Moderate to high risk of degradation | Oxidation of the sulfur atom to form methionine sulfoxide (L-Methionine moiety) | mdpi.comviamedica.pl |
| Exposure to Light (in solution) | Moderate risk of degradation | Photolytic degradation of the Orlistat moiety | core.ac.uk |
| Acidic or Alkaline pH | High risk of degradation | Accelerated hydrolysis of the β-lactone ring (Orlistat moiety) | core.ac.ukresearchbib.com |
| Cool, Dry, Inert Atmosphere | Optimal for stability | Minimizes all major degradation pathways | kmpharma.ineuropa.eusigmaaldrich.com |
Vii. Future Directions in Orlistat L Methionine Chemical Research
Exploration of Novel Biocatalytic Routes for Synthesis
The chemical synthesis of Orlistat (B1677487) involves the creation of specific stereocenters, a process that can be complex and costly using traditional chemical methods. The future of Orlistat synthesis is trending towards biocatalysis, which employs enzymes to achieve high selectivity and efficiency under milder, more environmentally friendly conditions.
Research is focused on identifying and engineering enzymes for the asymmetric synthesis of crucial chiral intermediates. For instance, the intermediate methyl (R)-3-hydroxytetradeconoate ((R)-MHOT) is a key building block for Orlistat. researchgate.net Scientists have successfully used a mutant short-chain dehydrogenase/reductase (SDR) from Novosphingobium aromaticivorans to produce this intermediate from methyl 3-oxotetradecanoate (MOT). researchgate.net Protein engineering, such as creating the NaSDR-G145A/I199L mutant, resulted in a 3.23-fold increase in the catalytic rate (kcat) compared to the wild type enzyme. researchgate.net This biocatalytic method yields the desired product with a high enantiomeric excess (ee) value of 99.0%. researchgate.net
Another approach involves using short-chain alcohol dehydrogenases to replace traditional chemical reduction steps, which reduces production costs and environmental pollution. google.com These enzymatic methods can achieve substrate conversion rates significantly higher than the 70-80% typical of some prior art, with product chiral ee values exceeding 99%. google.com The development of these greener preparation routes is foundational for large-scale, sustainable industrial production of Orlistat and its analogues. researchgate.net
| Enzyme/Method | Substrate | Product | Key Finding | Reference |
|---|---|---|---|---|
| Mutant Short-Chain Dehydrogenase/Reductase (NaSDR-G145A/I199L) | Methyl 3-oxotetradecanoate (MOT) | Methyl (R)-3-hydroxytetradeconoate ((R)-MHOT) | 3.23x greater kcat value than wild type; product ee >99.0%. | researchgate.net |
| Short-chain alcohol dehydrogenase (NA-ADH) | Orlistat precursor | (R)-3-hydroxy-methyl myristate | High catalytic activity and selectivity; product chiral ee value >99%. | google.com |
| Tandem Mukaiyama Aldol-Lactonization (TMAL) | Aldehyde and silyl (B83357) ketene (B1206846) acetal | β-lactone core structure | A concise and highly diastereoselective synthetic route. | nih.govresearchgate.net |
Development of Miniaturized Analytical Platforms for Rapid Assessment
The need for rapid and efficient analysis of Orlistat in various samples has driven the development of miniaturized analytical platforms. These technologies, including microfluidic and paper-based devices, offer advantages such as high throughput, reduced sample and reagent consumption, portability, and lower cost compared to traditional methods like HPLC. mdpi.compensoft.net
Microfluidic devices are a key area of research. A "SlipChip" microfluidic device has been constructed to perform serial dilutions on-chip, enabling the rapid screening and characterization of lipase (B570770) inhibitors like Orlistat without the need for bulky external equipment. mdpi.com This platform successfully determined the IC₅₀ value for Orlistat to be 11.69 nM, which is consistent with conventional assays. mdpi.com Another innovative approach combines microfluidics with Raman spectroscopy to measure changes in the lipid content of single cells treated with Orlistat. strath.ac.uk While challenges exist with materials—for example, fluorinated ethylene (B1197577) propylene (B89431) (FEP) was chosen to avoid spectral overlap but presented fabrication difficulties—this research demonstrates the potential for miniaturized platforms in detailed cellular-level investigations. strath.ac.uk
Paper-based analytical devices (PADs) represent another promising frontier for rapid screening. A colorimetric paper-based device was developed for the visual detection of Orlistat based on a lipase inhibition assay. pensoft.netresearchgate.net The device uses α-naphthyl acetate (B1210297) as a substrate and Fast Blue B as a chromogenic reagent, where a decrease in purple color indicates the presence of Orlistat. pensoft.net This simple, low-cost tool was effective for screening Orlistat in weight loss supplements, with results agreeing with TLC analysis. pensoft.net
| Platform Type | Detection Principle | Application | Key Advantage | Reference |
|---|---|---|---|---|
| Microfluidic SlipChip | Enzyme inhibition assay (fluorescence) | Screening of lipase inhibitors (e.g., Orlistat) | Pump- and valve-free operation, low sample consumption. | mdpi.com |
| Paper-Based Device (PAD) | Colorimetric lipase inhibition assay | Rapid screening of Orlistat in supplements | Low cost, portability, visual detection. | pensoft.netresearchgate.net |
| Microfluidics with Raman Spectroscopy | Label-free spectroscopic analysis | Measuring lipid content changes in single cells | Provides detailed chemical information at a cellular level. | strath.ac.uk |
| High Performance Thin Layer Chromatography (HPTLC) | Densitometric detection | Quantification of Orlistat API | Simple, sensitive, and accurate for quality control. | arcjournals.org |
Advanced Computational Modeling for Predictive Chemical Behavior
Advanced computational modeling has become an indispensable tool in chemical research, allowing for the prediction of molecular behavior and interactions, which can guide the design of more potent and specific molecules. In silico techniques such as molecular dynamics (MD) simulations, docking studies, and quantitative structure-activity relationship (QSAR) modeling are being extensively applied to study Orlistat and its analogues.
Molecular dynamics simulations provide insights into the dynamic interactions between Orlistat and its enzyme targets. Studies have used MD simulations to examine the mechanism of Orlistat hydrolysis by the thioesterase (TE) domain of fatty acid synthase (FASN). acs.orgaacrjournals.org These simulations revealed that the hexyl tail of the covalently bound Orlistat undergoes a conformational shift that destabilizes a key hydrogen bond, which in turn facilitates the hydrolysis of the drug. acs.orgaacrjournals.org Such findings are crucial for designing next-generation inhibitors with greater stability and endurance. aacrjournals.orgresearchgate.net
Molecular docking is used to visualize the binding of Orlistat and its derivatives to the active site of target enzymes like pancreatic lipase. acs.orgtandfonline.com Docking studies show how Orlistat's β-lactone ring forms a covalent bond with the active site serine (Ser152) and how its hydrophobic chains interact with other residues. mdpi.comresearchgate.net These models help decipher the mechanism of inhibition and are used to predict the binding affinity of novel synthesized compounds. acs.orgtandfonline.com
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Researchers are developing 2D- and 3D-QSAR models for pancreatic lipase inhibitors to predict their potency based on molecular descriptors. researchgate.netnih.gov A robust QSAR model can significantly accelerate the discovery of new lead compounds by screening virtual libraries before undertaking expensive and time-consuming synthesis and testing. researchgate.net
| Modeling Technique | Purpose | Key Insight/Finding | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) Simulation | Investigate the mechanism of Orlistat hydrolysis by FASN TE. | The hexyl tail's conformational shift is critical for hydrolysis, guiding future inhibitor design. | acs.orgaacrjournals.org |
| Molecular Docking | Visualize enzyme-ligand interactions and predict binding modes. | Confirmed covalent bond formation with Ser152 and identified key hydrophobic interactions. | acs.orgtandfonline.commdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Developed models with high predictive power (R² > 0.9) for flavonoid-based lipase inhibitors. | nih.gov |
| MM/PBSA and MM/GBSA | Estimate the free energy of binding for small molecules to proteins. | Validated docking results by calculating binding free energies for Orlistat and other inhibitors. | tandfonline.comresearchgate.net |
Integration of Omics Technologies for Comprehensive Chemical Profiling (Non-Human Biological Contexts)
To gain a holistic understanding of the chemical and biological effects of Orlistat, researchers are increasingly integrating "omics" technologies. These approaches—including proteomics, metabolomics, and lipidomics—allow for a comprehensive profiling of molecular changes in non-human biological systems upon exposure to the compound.
Activity-based proteome profiling (ABPP) is a powerful strategy to identify the cellular targets of a drug. By using Orlistat-like chemical probes with a clickable alkyne handle, researchers were able to identify novel cellular targets of Orlistat in cancer cells beyond its known target, fatty acid synthase (FAS). acs.org This chemical proteomic approach identified eight new potential protein targets, providing critical information for understanding the compound's broader mechanism of action. acs.org Similarly, TMT-based proteomics has been used in rat models to analyze changes in the ovarian proteome, revealing that Orlistat can restore metabolic pathways related to linoleic and arachidonic acid. acs.orgnih.gov
Metagenomic and metabolomic studies have focused on the interaction between Orlistat and the gut microbiota in mouse models. Research shows that Orlistat significantly reshapes the structure of the intestinal microbial community. nih.govfrontiersin.org For example, Orlistat administration has been associated with an increase in the abundance of Akkermansia and a decrease in the phylum Bacteroidetes. nih.govfrontiersin.orgfrontiersin.org These changes in the microbiota are linked to improvements in lipid metabolism, demonstrating an indirect mechanism of action for the compound. nih.govfrontiersin.org
Lipidomics, the large-scale study of lipids, has been employed to analyze the direct impact of Orlistat on lipid accumulation and metabolism in model organisms like Caenorhabditis elegans. researchgate.net Such studies help to elucidate the specific changes in lipid profiles and the expression of genes related to lipid metabolism that are affected by Orlistat. researchgate.net
| Omics Technology | Non-Human Context | Key Research Finding | Reference |
|---|---|---|---|
| Activity-Based Proteome Profiling | Cancer cell lines | Identified 8 novel cellular protein targets of Orlistat in addition to fatty acid synthase (FAS). | acs.org |
| TMT-Based Proteomics | PCOS rat model (ovarian tissue) | Orlistat restored disturbed metabolism of linoleic acid, arachidonic acid, and glycerolipids. | acs.orgnih.gov |
| Gut Microbiota Analysis (16S rRNA sequencing) | High-fat diet-induced obese mice | Orlistat administration alters gut microbiota, increasing Akkermansia and decreasing Bacteroidetes. | nih.govfrontiersin.orgfrontiersin.org |
| Lipidomics | Caenorhabditis elegans | Investigated the effect of Orlistat on lipid accumulation and the expression of related genes. | researchgate.net |
Q & A
Q. What validated analytical methods are recommended for quantifying Orlistat in pharmaceutical formulations?
A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated per ICH guidelines for stability-indicating assays. This method includes forced degradation studies under stress conditions (e.g., heat, light, pH extremes) to isolate degradation products and confirm specificity. Validation parameters include accuracy (recovery rates 98–102%), precision (RSD <2%), and linearity (r² >0.999) over a concentration range of 10–100 µg/mL. Robustness testing evaluates flow rate and mobile phase variations .
Q. How does L-Methionine reduce oxidative stress in endothelial cell models?
L-Methionine induces heme oxygenase-1 (HO-1) and ferritin, proteins critical for antioxidant defense. In vitro studies demonstrate a 60% reduction in NADPH-mediated radical formation after prolonged incubation. The mechanism involves nitric oxide (NO) synthase, as pretreatment with L-NMMA (an NO inhibitor) reverses this effect. Bilirubin, an HO-1 byproduct, mimics this antioxidant activity, suggesting HO-1 upregulation is central to L-Methionine’s cytoprotective role .
Q. What safety protocols are essential for handling L-Methionine in laboratory settings?
Use nitrile gloves to prevent dermal exposure, and avoid dust formation during weighing. Contaminated gloves must be disposed of following hazardous waste regulations. Work should be conducted in a fume hood with proper ventilation. Spills require immediate containment using non-sparking tools, followed by disposal in sealed containers. Safety protocols align with OSHA guidelines for amino acid handling .
Advanced Research Questions
Q. How can Box-Behnken Design (BBD) optimize Orlistat-loaded chitosan nanoparticle formulations?
BBD evaluates three independent variables (chitosan concentration, tripolyphosphate (TPP) concentration, and Orlistat loading) to optimize encapsulation efficiency (EE) and drug release. Response surface methodology reveals nonlinear relationships:
- Chitosan concentrations >1.5% reduce EE due to increased viscosity limiting drug diffusion.
- TPP >600 mg disrupts ionic gelation, lowering EE.
- Contour plots identify optimal conditions (e.g., 1.2% chitosan, 450 mg TPP, 50 mg Orlistat), achieving 85% EE and sustained release over 24 hours. Residual plots confirm model validity (p <0.05) .
Q. How can contradictions in Orlistat’s antitumor effects be resolved?
In vitro studies show Orlistat inhibits fatty acid synthase (FASN), reducing proliferation in colorectal cancer (50% inhibition at 25 µM) and lymphoma cells (via caspase-3 activation). However, conflicting in vivo data suggest potential risks, such as elevated carcinoembryonic antigen (CEA) levels, a tumor marker. Discrepancies arise from dosage differences (e.g., 200 µM required for FASN inhibition in vivo vs. lower in vitro efficacy) and study design limitations (e.g., lack of translational models). Meta-analyses recommend prioritizing dose-response studies in humanized xenograft models .
Q. What statistical methods are appropriate for analyzing Orlistat’s cognitive effects in animal models?
Morris Water Maze (MWM) trials assessing spatial memory in rats require two-way ANOVA with Bonferroni post-hoc tests to compare latency times across treatment groups (e.g., L-Methionine + Donepezil vs. controls). Repeated measures ANOVA evaluates dose-dependent effects on acquisition and retention phases. Data normalization (e.g., log transformation) addresses skewed distributions in small sample sizes .
Q. How does Orlistat dosage influence long-term weight maintenance in clinical trials?
Meta-analyses of RCTs reveal a dose-dependent effect: 120 mg t.i.d. sustains −2.34 kg weight loss at 12 months vs. −0.70 kg for 60 mg. Behavioral interventions (diet + exercise) enhance this effect (−1.56 kg vs. placebo). Statistical heterogeneity (I² >50%) in pooled data necessitates subgroup analysis by baseline BMI and adherence rates .
Q. What methodologies assess Orlistat-L-Methionine interactions in pharmacokinetic studies?
Cross-over design trials in animal models measure area under the curve (AUC) and maximum concentration (Cmax) of Orlistat with/without L-Methionine co-administration. LC-MS/MS quantifies plasma concentrations, while Franz diffusion cells evaluate transdermal permeation. Synergistic effects are analyzed via Combination Index (CI) models, with CI <1 indicating potentiation .
Data Contradiction Analysis
- Orlistat and Colon Cancer Risk : While in vitro studies show antiproliferative effects, a clinical case report notes elevated CEA levels during Orlistat use, normalizing post-discontinuation. This suggests Orlistat may interfere with tumor marker assays, necessitating cautious interpretation in high-risk populations .
- L-Methionine Bioavailability : Fermentation-derived L-Methionine demonstrates higher relative bioavailability (RBA) vs. synthetic DL-Methionine in animal trials. However, interspecies metabolic differences (e.g., transsulfuration pathways) limit extrapolation to humans without phase I pharmacokinetic studies .
Methodological Recommendations
- Experimental Design : Use factorial designs (e.g., BBD) for nanoparticle optimization to account for variable interactions .
- Data Validation : Apply ICH Q2(R1) guidelines for analytical method validation, including robustness testing .
- Statistical Rigor : Pre-register RCT protocols to mitigate bias in weight-loss meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
